molecular formula C14H24Cl2N2 B13840593 (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

(3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Cat. No.: B13840593
M. Wt: 291.3 g/mol
InChI Key: CVQNXCBXFOIHLH-FORAGAHYSA-N
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Description

(3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the use of glycine ethyl ester as a starting material, followed by a series of reactions including amino addition, protective group manipulation, and ring closure . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride apart from similar compounds is its specific stereochemistry and the resulting biological activity. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H24Cl2N2

Molecular Weight

291.3 g/mol

IUPAC Name

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14-;;/m0../s1

InChI Key

CVQNXCBXFOIHLH-FORAGAHYSA-N

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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